molecular formula C7H11N3 B019500 Propanenitrile, 3,3'-(methylimino)bis- CAS No. 1555-58-4

Propanenitrile, 3,3'-(methylimino)bis-

Cat. No.: B019500
CAS No.: 1555-58-4
M. Wt: 137.18 g/mol
InChI Key: NPMCIHCQSNHBDX-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3'-(methylimino)bis- is a nitrile-containing organic compound characterized by two propanenitrile groups connected via a methyl-substituted imino (-NH-CH3-) bridge.

The molecular formula is inferred as C7H11N3 (molecular weight: ~137.18 g/mol), derived by adding a methyl group to IDPN's structure (C6H9N3). This compound is likely explored in organic synthesis and materials science, though specific applications require further empirical validation.

Preparation Methods

Nucleophilic Addition of Acrylonitrile with Methylamine

The most widely recognized method for synthesizing propanenitrile derivatives involves the nucleophilic addition of acrylonitrile to amines. For propanenitrile, 3,3'-(methylimino)bis-, this reaction proceeds via a two-step Michael addition mechanism:

Reaction Mechanism :

  • Primary Addition : Methylamine attacks the β-carbon of acrylonitrile, forming 3-(methylamino)propanenitrile.

  • Secondary Addition : A second equivalent of acrylonitrile reacts with the intermediate to yield the bis-adduct.

General Reaction :

CH2=CHCN+CH3NH2CH3NH(CH2CH2CN)2\text{CH}2=\text{CHCN} + \text{CH}3\text{NH}2 \rightarrow \text{CH}3\text{NH}(\text{CH}2\text{CH}2\text{CN})_2

Optimized Conditions :

  • Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).

  • Temperature : 0–5°C to control exothermicity and minimize side reactions.

  • Molar Ratio : 1:2 (methylamine to acrylonitrile) to ensure complete bis-adduct formation.

  • Catalyst : Piperidine (10 mol%) accelerates the reaction by deprotonating the amine.

Yield and Purity :

ParameterValue
Yield70–85%
Purity (HPLC)>90%
By-products<5% oligomers

This method is scalable but requires precise stoichiometric control to avoid oligomerization.

Condensation of Methylamine with Bis-Cyanoethylating Agents

An alternative approach employs bis-electrophiles such as 1,3-dibromopropane in the presence of cyanide sources:

Reaction Pathway :

  • Alkylation : Methylamine reacts with 1,3-dibromopropane to form a diammonium intermediate.

  • Cyanide Substitution : Displacement of bromide ions with cyanide groups via nucleophilic substitution.

General Reaction :

BrCH2CH2CH2Br+2CH3NH2+2CNCH3N(CH2CH2CN)2+2HBr\text{BrCH}2\text{CH}2\text{CH}2\text{Br} + 2 \text{CH}3\text{NH}2 + 2 \text{CN}^- \rightarrow \text{CH}3\text{N}(\text{CH}2\text{CH}2\text{CN})_2 + 2 \text{HBr}

Key Considerations :

  • Cyanide Source : Sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 60–80°C to facilitate substitution.

Performance Metrics :

ParameterValue
Yield60–75%
Reaction Time12–24 hours
Safety NoteRequires HBr scrubbing

This route is less favored due to handling challenges associated with cyanide reagents.

Reductive Amination of Acrylonitrile Derivatives

A novel method involves reductive amination using acrylonitrile and formaldehyde:

Mechanism :

  • Imine Formation : Methylamine reacts with formaldehyde to form an imine intermediate.

  • Cyanoethylation : Acrylonitrile undergoes conjugate addition to the imine.

  • Reduction : Sodium borohydride (NaBH₄) reduces the intermediate to stabilize the product.

General Reaction :

CH3NH2+HCHO+2CH2=CHCNNaBH4CH3N(CH2CH2CN)2\text{CH}3\text{NH}2 + \text{HCHO} + 2 \text{CH}2=\text{CHCN} \xrightarrow{\text{NaBH}4} \text{CH}3\text{N}(\text{CH}2\text{CH}2\text{CN})2

Advantages :

  • Avoids stoichiometric cyanide use.

  • Higher functional group tolerance.

Limitations :

  • Lower yields (50–65%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Nucleophilic Addition70–85>90HighModerate (exothermicity)
Condensation60–7585–90MediumHigh (cyanide handling)
Reductive Amination50–6580–85LowLow

Key Findings :

  • The nucleophilic addition route offers the best balance of yield and scalability.

  • Reductive amination is safer but less efficient.

Industrial-Scale Production Challenges

Industrial synthesis requires addressing:

  • Waste Management : Neutralization of HBr or cyanide by-products.

  • Purification : Distillation or column chromatography to isolate the bis-adduct.

  • Cost Efficiency : Acrylonitrile price fluctuations impact viability.

Emerging Techniques and Research Directions

Recent advancements include:

  • Catalytic Asymmetric Synthesis : Chiral catalysts to produce enantiomerically pure derivatives for pharmaceutical use.

  • Flow Chemistry : Continuous-flow reactors to improve heat dissipation and yield.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3,3’-(methylimino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles or amines.

Scientific Research Applications

Chemical Properties and Structure

Propanenitrile, 3,3'-(methylimino)bis- features two methylimino groups attached to a propanenitrile backbone. Its molecular formula is C7H11N3, with an average molecular weight of approximately 137.186 g/mol. The compound's structure contributes to its reactivity and versatility in synthetic organic chemistry.

Scientific Research Applications

  • Synthetic Organic Chemistry
    • Propanenitrile, 3,3'-(methylimino)bis- is utilized as a building block in the synthesis of complex organic molecules. Its functional groups enable various chemical transformations, including oxidation and reduction processes.
  • Biochemical Assays
    • The compound has been investigated for its potential use in biochemical assays due to its ability to form hydrogen bonds with biological molecules. This property may influence enzyme activity and receptor interactions, making it a candidate for studying biochemical pathways.
  • Pharmaceutical Development
    • Research indicates that propanenitrile derivatives can serve as intermediates in the synthesis of pharmaceutical compounds. The unique functional groups present in this compound may lead to the development of new therapeutic agents targeting specific diseases.

Industrial Applications

  • Polymer Production
    • Propanenitrile, 3,3'-(methylimino)bis- is explored as a monomer in the manufacture of specialty polymers and resins. Its incorporation into polymer matrices can enhance material properties such as flexibility and chemical resistance.
  • Agricultural Chemicals
    • The compound's reactivity makes it suitable for developing agrochemicals, including pesticides and herbicides. Its ability to interact with biological systems may enhance the efficacy of these products.
  • Synthesis of Pharmaceutical Intermediates
    • A study demonstrated the use of propanenitrile derivatives in synthesizing anti-cancer agents. The nitrile functional group was essential for forming key intermediates that exhibited cytotoxic activity against cancer cell lines.
  • Development of Biochemical Assays
    • Research focused on using propanenitrile-based compounds in enzyme inhibition studies. Results indicated that these compounds could effectively modulate enzyme activity through competitive inhibition mechanisms.

Mechanism of Action

The mechanism of action of propanenitrile, 3,3’-(methylimino)bis- involves its interaction with various molecular targets. The cyano groups can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties between Propanenitrile, 3,3'-(methylimino)bis- and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Propanenitrile,3,3'-(methylimino)bis- Not Found C7H11N3 137.18 Methylimino bridge, two cyanoethyl groups Organic synthesis, intermediates
3,3'-Iminodipropionitrile (IDPN) 111-94-4 C6H9N3 123.16 Imino bridge (-NH-), two cyanoethyl groups Neurotoxicity studies, polymer research
Propanenitrile,3,3'-[1,4-phenylenebis(oxy)]bis- 3055-91-2 C12H12N2O2 216.24 Phenylene ether bridges Solvents, polymer crosslinkers
Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- 18664-94-3 C10H16N2O2 196.25 Butylene glycol ether bridges Electrochemical applications
Propanenitrile,3,3'-[(4-formyl-3-methylphenyl)imino]bis- 20063-52-9 C14H15N3O 241.29 Aromatic aldehyde substituent Organic electronics, drug intermediates

Key Differences and Implications

Bridge Functionality: Methylimino vs. Ether vs. Methylimino Bridges: Oxygen-containing bridges (e.g., phenylene or butylene glycol ethers) enhance hydrophilicity and stability, making these compounds suitable for aqueous-phase reactions or polymer matrices .

Substituent Effects :

  • Aromatic substituents (e.g., 4-formyl-3-methylphenyl in CAS 20063-52-9) introduce conjugation and UV activity, favoring applications in optoelectronics or as spectroscopic probes .

Molecular Weight and Complexity :

  • Larger molecular weights (e.g., C12H12N2O2 at 216.24 g/mol) correlate with higher boiling points and reduced volatility, impacting their utility in high-temperature processes .

Biological Activity

Introduction

Propanenitrile, 3,3'-(methylimino)bis- (CAS Number: 1555-58-4) is an organic compound with the molecular formula C7H11N3. It is characterized by the presence of two cyano groups attached to a central nitrogen atom, which is also bonded to a methyl group. This compound has garnered attention in various fields, particularly in chemistry and biology, for its potential biological activities and applications.

Basic Characteristics

PropertyValue
Molecular FormulaC7H11N3
Molecular Weight137.182 g/mol
Density0.993 g/cm³
Boiling Point326.9 °C
Flash Point151.4 °C

Synthesis

Propanenitrile, 3,3'-(methylimino)bis- can be synthesized through a multi-step process involving the reaction of acrylonitrile with methylamine in solvents like ethanol or methanol under controlled conditions. This synthesis method allows for the production of the compound with high purity levels.

The biological activity of propanenitrile, 3,3'-(methylimino)bis- is primarily attributed to its ability to interact with various biomolecules. The cyano groups present in the molecule can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. This interaction may lead to alterations in cellular processes and signaling pathways.

Potential Applications

Research has indicated several potential applications of propanenitrile, 3,3'-(methylimino)bis-:

  • Pharmaceutical Development : The compound is being investigated as a pharmaceutical intermediate due to its unique structural properties and reactivity.
  • Chemical Research : It serves as a building block for synthesizing more complex organic molecules and exploring new chemical reactions .
  • Biological Studies : Understanding how this compound interacts with proteins or nucleic acids could provide insights into its potential therapeutic effects.

Case Studies

  • Inhibition Studies : In laboratory settings, studies have shown that propanenitrile derivatives can inhibit specific enzyme activities. For instance, research into similar nitrile compounds has demonstrated their ability to bind to active sites on enzymes, thereby affecting metabolic pathways .
  • Toxicological Assessments : Evaluations by the Environmental Protection Agency (EPA) have classified certain nitriles based on their toxicity profiles. Propanenitrile compounds are examined for potential carcinogenic effects and their environmental impact due to their persistence and bioaccumulation tendencies .

Comparative Analysis

To better understand the uniqueness of propanenitrile, 3,3'-(methylimino)bis-, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Propanenitrile, 3,3'-(ethylimino)bis-C7H11N3Contains ethyl instead of methyl group
Propanenitrile, 3,3'-(butylimino)bis-C8H14N4Features a butylimino group
Propanenitrile, 3,3'-(nitroimino)bis-C6H8N4O2Contains a nitro group; different reactivity

Propanenitrile, 3,3'-(methylimino)bis- stands out due to its specific structural features that influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[2-cyanoethyl(methyl)amino]propanenitrile
Source PubChem
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InChI

InChI=1S/C7H11N3/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMCIHCQSNHBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061773
Record name Propanenitrile, 3,3'-(methylimino)bis-
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Molecular Weight

137.18 g/mol
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Physical Description

Liquid
Record name Propanenitrile, 3,3'-(methylimino)bis-
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CAS No.

1555-58-4
Record name 3,3′-(Methylimino)bis[propanenitrile]
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Record name Propanenitrile, 3,3'-(methylimino)bis-
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Record name N-Methyl-3,3'-iminodipropionitrile
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Record name Propanenitrile, 3,3'-(methylimino)bis-
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Record name 3,3'-(methylimino)bispropiononitrile
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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